molecular formula C9H7N3O2 B8794258 4-Hydroxyquinazoline-2-carboxamide

4-Hydroxyquinazoline-2-carboxamide

Cat. No.: B8794258
M. Wt: 189.17 g/mol
InChI Key: NEAVOMKVDBRKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinazoline-2-carboxamide is a chemical compound with the molecular formula C9H7N3O2. It belongs to the quinazoline family, which is known for its wide range of pharmaceutical applications. Quinazolines are aromatic nitrogen-containing heterocycles that have been extensively studied due to their presence in various FDA-approved drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyquinazoline-2-carboxamide typically involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of potassium carbonate. This reaction yields the oxime derivative, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyquinazoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

4-Hydroxyquinazoline-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
  • Quinazoline-2,4-dione
  • 2-Aminoquinazoline

Uniqueness

4-Hydroxyquinazoline-2-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-7(13)8-11-6-4-2-1-3-5(6)9(14)12-8/h1-4H,(H2,10,13)(H,11,12,14)

InChI Key

NEAVOMKVDBRKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)N

Origin of Product

United States

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